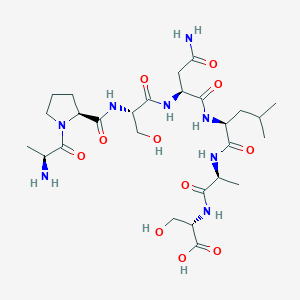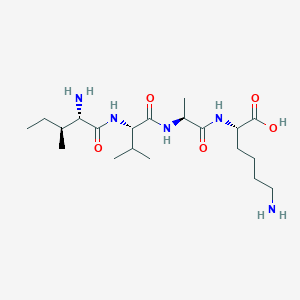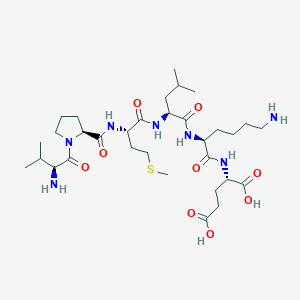![molecular formula C16H10F2N4 B14226486 1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-87-8](/img/structure/B14226486.png)
1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both benzimidazole and imidazole rings. These structures are known for their significant biological and pharmacological activities. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Solvent-free or green chemistry approaches are also explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzimidazole: Lacks the fluorine atoms and imidazole ring, resulting in different chemical and biological properties.
5,6-Difluoro-1H-benzimidazole: Contains fluorine atoms but lacks the additional imidazole ring.
2-Phenyl-1H-imidazole: Features the imidazole ring and phenyl group but lacks the benzimidazole structure and fluorine atoms.
Uniqueness
1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- is unique due to the combination of benzimidazole and imidazole rings with fluorine atoms. This structure imparts enhanced chemical stability, biological activity, and potential for diverse scientific applications.
Eigenschaften
CAS-Nummer |
824394-87-8 |
|---|---|
Molekularformel |
C16H10F2N4 |
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H10F2N4/c17-11-7-13-14(8-12(11)18)22-16(21-13)10-4-2-1-3-9(10)15-19-5-6-20-15/h1-8H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
BRAJXJGUADXFOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=CC(=C(C=C4N3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)





![Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14226454.png)
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)


![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)

